
1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone” is a chemical compound with the molecular formula C8H11NO . It is also known as "Ethanone, 1-(1,2-dimethyl-1H-pyrrol-3-yl)-" . The compound belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone” consists of a pyrrole ring substituted with two methyl groups and an ethanone group . The molecular weight of the compound is 137.18 .Scientific Research Applications
Drug Discovery
Pyrrole derivatives, such as 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone, are versatile heterocyclic moieties exhibiting a wide range of pharmacological actions with high therapeutic value . They are fundamental building blocks for many biologically active molecules and have gathered significant attention in the fields of medicinal and organic chemistry .
Material Science
Pyrrole derivatives are also used in material science . Their versatility, selectivity, and biocompatibility make them valuable tools for the design and development of new materials .
Catalysis
In the field of catalysis, pyrrole derivatives are used in modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods .
Antibacterial Activity
Some pyrrole derivatives have shown strong antibacterial properties . For example, a new series of 4- (2,5-dimethyl-1 H -pyrrol-1-yl)- N′ - (2- (substituted)acetyl) benzohydrazides were prepared and showed appreciable action against DHFR and enoyl ACP reductase enzymes .
Antitubercular Activity
The same series of compounds also showed strong antitubercular properties . This suggests that pyrrole derivatives could be used in the development of new antitubercular drugs .
Cell Growth Suppression
The compound 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone has been found to suppress cell growth . This property could be useful in the development of new treatments for diseases characterized by uncontrolled cell growth, such as cancer .
Increased Glucose Uptake
This compound has also been found to increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This could have implications for improving the efficiency of monoclonal antibody production .
Cytotoxicity
Some ketone compounds prepared by Kumar et al., which were based on pyrrole derivatives, were found to be cytotoxic . This suggests that pyrrole derivatives could be used in the development of new cytotoxic drugs .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, similar compounds have been found to inhibit the DNA-binding activity of certain proteins, suppressing cell differentiation and inhibiting the expression and production of certain cytokines .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that the compound may interact with multiple pathways, leading to a variety of downstream effects .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may have a wide range of effects, including antimicrobial, anti-inflammatory, and antitumor activities, among others .
properties
IUPAC Name |
1-(1,2-dimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-8(7(2)10)4-5-9(6)3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROKFQCVNYXMBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278961 |
Source


|
| Record name | 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone | |
CAS RN |
16806-91-0 |
Source


|
| Record name | 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16806-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

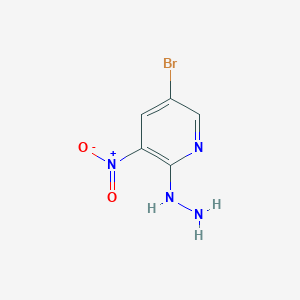
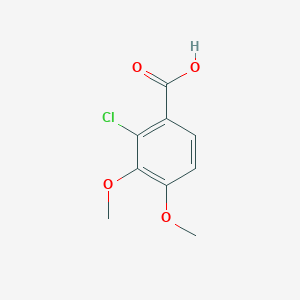
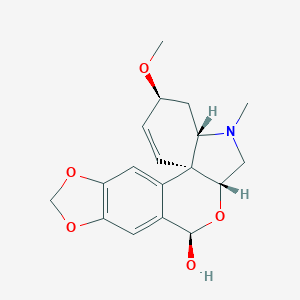


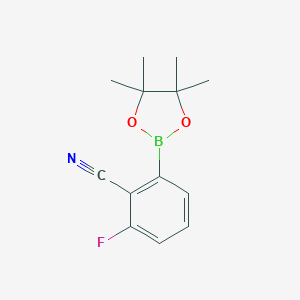
![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)

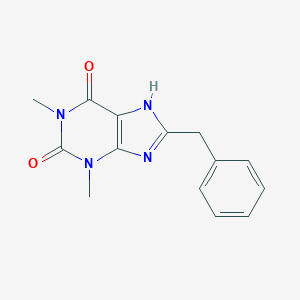
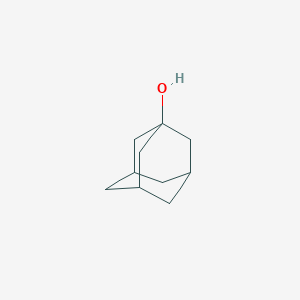

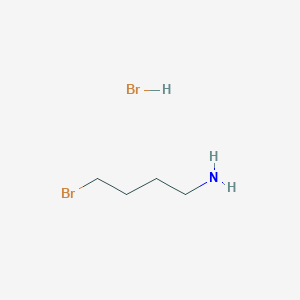

![4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate](/img/structure/B105295.png)